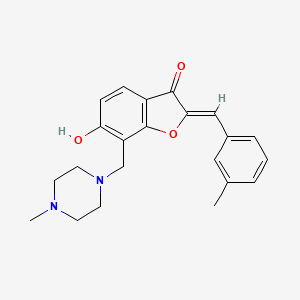

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

The compound (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by:

- A benzylidene group at position 2 (3-methyl-substituted).

- A hydroxy group at position 4.

- A 4-methylpiperazinylmethyl group at position 7.

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(3-methylphenyl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-15-4-3-5-16(12-15)13-20-21(26)17-6-7-19(25)18(22(17)27-20)14-24-10-8-23(2)9-11-24/h3-7,12-13,25H,8-11,14H2,1-2H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQRITVKASDCSA-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves a multi-step process:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.

Introduction of the Benzylidene Group: The 3-methylbenzylidene group is introduced via a condensation reaction between the benzofuran core and 3-methylbenzaldehyde in the presence of a base such as sodium hydroxide.

Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution of the benzofuran derivative with 4-methylpiperazine under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form a ketone or aldehyde.

Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation or other reducing agents.

Substitution: The piperazine moiety can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Various amines or nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its benzofuran core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be effective against certain diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various applications.

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. The benzofuran core can bind to enzymes and receptors, modulating their activity. The piperazine moiety may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Variations in Benzylidene Substituents

The benzylidene group at position 2 is a critical site for modulating electronic and steric properties. Key analogs include:

Impact :

Variations at Position 7

The 4-methylpiperazinylmethyl group at position 7 distinguishes the target compound from analogs:

Impact :

Biological Activity

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound, including the presence of hydroxyl, piperazine, and benzylidene moieties, suggest a multifaceted mechanism of action that may be beneficial in various therapeutic contexts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzofuran derivatives, suggesting that this compound may exhibit similar properties. For instance:

- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as K562 (human leukemia cells). For example, derivatives that include a benzofuran core demonstrated significant pro-apoptotic activity by increasing caspase 3 and 7 activities .

- Cytotoxicity : The cytotoxic effects of benzofuran derivatives are often evaluated using MTT assays. Compounds similar to this compound have shown selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The mechanisms underlying the biological activity of benzofuran derivatives can be attributed to several factors:

- Reactive Oxygen Species (ROS) Generation : Many benzofuran compounds induce oxidative stress in cancer cells by increasing ROS levels, which can lead to mitochondrial dysfunction and subsequent apoptosis .

- Cell Cycle Arrest : Some studies indicate that these compounds can interfere with cell cycle progression, leading to growth inhibition in cancer cell lines .

- Inhibition of Key Signaling Pathways : Certain derivatives have been shown to inhibit critical signaling pathways involved in cancer progression, such as the AKT pathway, which is essential for cell survival and proliferation .

Summary of Biological Activities

Study 1: Apoptosis Induction in K562 Cells

A study investigated the effects of a series of benzofuran derivatives on K562 human leukemia cells. The results indicated that specific compounds induced apoptosis by activating caspases and increasing ROS production. The most potent derivative showed a 2.31-fold increase in caspase activity after 48 hours of exposure .

Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of various benzofuran derivatives revealed that modifications at specific positions on the benzofuran ring significantly influence biological activity. For instance, the introduction of hydroxyl groups was crucial for enhancing anticancer properties .

Q & A

Q. What are the standard synthetic routes for preparing (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one?

The synthesis typically involves:

- Core benzofuran formation : Base-mediated cyclization of substituted phenolic precursors under reflux conditions (e.g., NaH in THF at 0°C for controlled reactivity) .

- Benzylidene incorporation : Aldol condensation between the benzofuranone core and 3-methylbenzaldehyde derivatives, with strict control of temperature and stoichiometry to favor the (Z)-isomer .

- Piperazinylmethyl functionalization : Nucleophilic substitution or Mannich-type reactions to introduce the 4-methylpiperazine group at the 7-position, often requiring anhydrous conditions to avoid hydrolysis .

Q. How is the stereochemical integrity of the (Z)-isomer validated during synthesis?

Q. What spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks for the benzofuran carbonyl (δ ~170–175 ppm), hydroxyl protons (broad singlet at δ ~9–12 ppm), and piperazine methyl groups (δ ~2.3–2.5 ppm) .

- IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) groups .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can conflicting spectral data for structurally similar benzofuran derivatives be resolved?

- Case study : Discrepancies in ¹³C NMR shifts for methoxy-substituted benzofuranones (e.g., δ 55–60 ppm for OCH₃) may arise from solvent effects or tautomerism. Use deuterated DMSO to stabilize hydrogen-bonded hydroxyl groups and reduce dynamic effects .

- Computational validation : Compare experimental NMR data with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* basis set) to resolve ambiguities .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Q. How does the 4-methylpiperazine moiety influence biological activity?

- Structure-activity relationship (SAR) : The piperazine group enhances blood-brain barrier penetration and modulates receptor binding (e.g., serotonin or dopamine receptors) via its basic nitrogen .

- Comparative studies : Replace with morpholine or thiomorpholine to evaluate changes in potency and selectivity .

Q. What in vitro assays are recommended for evaluating antioxidant and antiplatelet activity?

Q. How can metabolic instability of the benzylidene group be addressed?

- Isosteric replacement : Substitute the benzylidene with a cyclopropyl or fluoroalkyl group to reduce oxidative metabolism .

- Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactor to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported synthetic yields for analogous compounds?

- Key factors :

- Purity of starting materials (e.g., 3-methylbenzaldehyde vs. oxidized byproducts) .

- Reaction atmosphere (inert gas vs. ambient O₂ leading to side reactions) .

- Reproducibility protocol : Standardize solvent drying (e.g., molecular sieves for THF) and monitor reaction progress via TLC/HPLC .

Q. What experimental evidence supports the (Z)-configuration’s role in bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.